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Compound of Interest

Compound Name:
2-Amino-3-azido-2-

methylpropanoic acid

CAS No.: 120042-13-9

Cat. No.: B054472

Get Quote

Molecule: 2-amino-3-azido-2-methylpropanoic acid Classification:

,

-disubstituted Non-Canonical Amino Acid (ncAA) Primary Utility: Synthesis of protease-resistant
peptide drug conjugates (PDCs) and stabilized structural probes.

Part 1: Chemical Logic & Mechanism
The "Alpha-Methyl" Advantage
Standard bioorthogonal probes (like Azidohomoalanine, AHA) mimic natural amino acids

(Methionine) to "trick" cellular machinery into incorporation. However, they offer no structural

benefits.

Az-Me-Ala introduces a methyl group at the

-carbon. This modification has three profound effects:

The Thorpe-Ingold Effect: The gem-dimethyl-like substitution restricts the rotation of the
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and

torsion angles, strongly promoting helical secondary structures (

-helix or

-helix).

Proteolytic Stability: The steric bulk prevents proteases (e.g., trypsin, chymotrypsin) from

accessing the peptide bond, significantly extending the half-life of the probe in vivo.

Stereochemical Integrity: The absence of an

-proton eliminates the risk of racemization during solid-phase peptide synthesis (SPPS), a
common failure mode with standard

-azido acids.

The Bioorthogonal Handle
The

-azido group serves as a compact, inert handle for:

CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Rapid, high-yield conjugation for in

vitro applications.

SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Copper-free ligation for live-cell

applications using cyclooctynes (e.g., DBCO, BCN).

Part 2: Experimental Workflows (Decision Tree)
The incorporation method depends entirely on the biological context.
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Experimental Goal
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Stabilized Peptide/Drug Site-Specific Protein Label
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Figure 1: Decision matrix for incorporating Az-Me-Ala. Note that biological incorporation (GCE)

requires specialized orthogonal translation systems due to the steric bulk of the

-methyl group.

Part 3: Detailed Protocols
Protocol A: Incorporation via Solid Phase Peptide
Synthesis (SPPS)
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Context: Due to the steric hindrance of the

-methyl group, standard DIC/HOBt coupling is often insufficient and leads to deletion
sequences. This protocol uses high-efficiency coupling reagents.

Reagents:

Fmoc-Az-Me-Ala-OH (Commercially available or synthesized via diazo transfer).

Resin: Rink Amide (for amides) or Wang (for acids).

Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and

HOAt (1-Hydroxy-7-azabenzotriazole).

Base: DIPEA (N,N-Diisopropylethylamine).

Step-by-Step Procedure:

Resin Swelling: Swell resin in DMF for 30 min.

Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine in DMF (

min). Wash with DMF (

).

Activation (Critical Step):

Dissolve Fmoc-Az-Me-Ala-OH (3.0 eq) in minimal DMF.

Add HATU (2.9 eq) and HOAt (3.0 eq).

Add DIPEA (6.0 eq) immediately before adding to resin.[1]

Note: Pre-activation should not exceed 2 minutes to avoid racemization of the activated

ester (though less risky with

-methyl, side reactions can occur).

Coupling:
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Add activated solution to resin.[1]

Microwave Assistance (Recommended): Heat to 75°C for 10 minutes (25W).

Alternative (Room Temp): Double couple for 2 hours each.

Capping: Treat with Acetic Anhydride/Pyridine to cap unreacted amines. This is vital as the

steric bulk may prevent 100% coupling, and you do not want deletion mutants growing.

Cleavage: Treat with TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours. Avoid thiol scavengers if you

plan to do downstream chemistry that is thiol-sensitive, though azides are generally stable to

TFA.

Protocol B: Bioorthogonal Labeling (CuAAC "Click"
Reaction)
Context: Conjugating the Az-Me-Ala peptide to a fluorophore or drug payload.

Reagents:

Peptide containing Az-Me-Ala (

).

Alkyne-Tag (e.g., Propargyl-PEG-Biotin,

).

CuSO4 (

).

THPTA Ligand (

) - Essential to protect the peptide from oxidative damage.

Sodium Ascorbate (

).
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Workflow:

Premix: Mix CuSO4 and THPTA in a 1:5 molar ratio in water/buffer. Incubate for 5 minutes to

form the catalytic complex.

Assembly: Add the Peptide and Alkyne-Tag to the reaction buffer (PBS, pH 7.4).

Initiation: Add the Cu-THPTA complex, followed immediately by Sodium Ascorbate.

Incubation: React for 1 hour at Room Temperature (protect from light).

Quenching: Add EDTA (10 mM) to chelate copper.

Purification: HPLC or Dialysis.

Part 4: Data Analysis & Troubleshooting
Mass Spectrometry Verification
Because the azide group is energetic, it can sometimes decompose during MALDI-TOF

analysis.

Recommendation: Use ESI-MS (Electrospray Ionization) in positive mode.

Diagnostic Shift: Upon successful click reaction with a probe (Mass

), the total mass should be:

(Note: No water loss occurs in cycloaddition).

Troubleshooting Table
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Issue Probable Cause Solution

Low Coupling Yield (SPPS)
Steric hindrance of

-methyl group.

Switch from HBTU to

HATU/HOAt. Use microwave

heating (75°C). Perform

double coupling.

Precipitation during Click
Copper-Ligand complex

instability.

Increase THPTA concentration.

Ensure 10-20% DMSO is

present if the tag is

hydrophobic.

Reduction of Azide to Amine DTT/TCEP presence.

Never use DTT or TCEP

reducing agents with azides;

they reduce azides to amines (

). Use TCEP only if the click

reaction is already complete,

or avoid entirely.

No Fluorescence (Live Cell) Copper toxicity.

Switch to SPAAC (Copper-

free) using DBCO-

functionalized probes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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